molecular formula C9H9NO2 B1310230 Methyl (E)-3-(pyridin-3-yl)acrylate CAS No. 61859-84-5

Methyl (E)-3-(pyridin-3-yl)acrylate

Cat. No.: B1310230
CAS No.: 61859-84-5
M. Wt: 163.17 g/mol
InChI Key: APCQGKVIYRVRKN-SNAWJCMRSA-N
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Description

Methyl (E)-3-(pyridin-3-yl)acrylate is an organic compound with the chemical formula C9H9NO2 It is a derivative of pyridine, featuring an acrylic acid moiety esterified with methanol

Chemical Reactions Analysis

Types of Reactions: Methyl (E)-3-(pyridin-3-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-pyridineacrylic acid, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-pyridineacrylic acid, which can then interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 3-Pyridinecarboxylic acid, methyl ester
  • 2-Pyridineacrylic acid, methyl ester
  • 4-Pyridineacrylic acid, methyl ester

Comparison: Methyl (E)-3-(pyridin-3-yl)acrylate is unique due to its specific position of the acrylic acid moiety on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its isomers and other pyridine derivatives.

Properties

IUPAC Name

methyl (E)-3-pyridin-3-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-7H,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCQGKVIYRVRKN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61859-84-5
Record name 3-Pyridineacrylic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061859845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC84238
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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